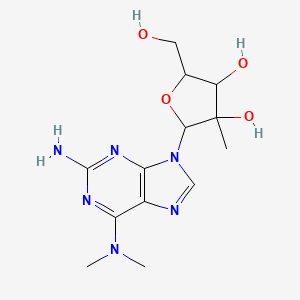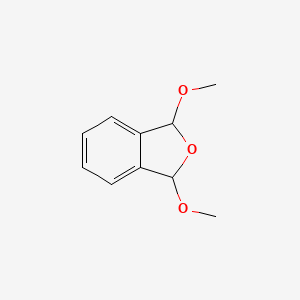
7-(hydroxymethyl)-4-oxido-2,3,5,8-tetrahydro-1H-pyrrolizin-4-ium-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Retronecine N-oxide is a pyrrolizidine alkaloid N-oxide, a class of compounds known for their presence in various plants, particularly in the Boraginaceae, Compositae, and Leguminosae families . These compounds are significant due to their hepatotoxic properties, which can cause liver damage in humans and animals . Retronecine N-oxide is a derivative of retronecine, a necine base that forms the core structure of many pyrrolizidine alkaloids .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of retronecine N-oxide typically involves the oxidation of retronecine. This can be achieved using various oxidizing agents such as hydrogen peroxide or peracids under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or methanol, and the temperature is maintained at room temperature to avoid decomposition of the product .
Industrial Production Methods
Industrial production of retronecine N-oxide involves large-scale extraction from plants that naturally produce pyrrolizidine alkaloids. The extracted alkaloids are then subjected to oxidation reactions to convert them into their N-oxide forms . Advanced chromatographic techniques such as LC-MS or GC-MS are employed to purify and quantify the final product .
化学反応の分析
Types of Reactions
Retronecine N-oxide undergoes several types of chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction back to retronecine.
Hydrolysis: Breaking down into simpler compounds.
Substitution: Replacing functional groups with others
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, catalytic hydrogenation.
Hydrolysis: Acidic or basic conditions.
Substitution: Various nucleophiles under appropriate conditions
Major Products Formed
Oxidation: Higher oxidized pyrrolizidine alkaloids.
Reduction: Retronecine.
Hydrolysis: Simpler necine bases and acids.
Substitution: Modified pyrrolizidine alkaloids with different functional groups
科学的研究の応用
Retronecine N-oxide has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of pyrrolizidine alkaloids under various chemical reactions.
Biology: Investigated for its role in plant defense mechanisms against herbivores.
Medicine: Studied for its hepatotoxic effects and potential therapeutic applications in controlled doses.
作用機序
Retronecine N-oxide exerts its effects primarily through metabolic activation. In the liver, it is converted back to retronecine by cytochrome P450 enzymes, particularly CYP1A2 and CYP2D6 . The retronecine is then further oxidized to form reactive metabolites that can bind to cellular proteins and DNA, leading to hepatotoxicity . This process involves the formation of pyrrole-protein adducts, which are the primary cause of liver damage .
類似化合物との比較
Similar Compounds
- Retrorsine N-oxide
- Riddelliine N-oxide
- Senecionine N-oxide
- Seneciphylline N-oxide
Uniqueness
Retronecine N-oxide is unique due to its specific necine base structure, which influences its reactivity and toxicity. Compared to other pyrrolizidine alkaloid N-oxides, retronecine N-oxide has a distinct metabolic pathway and forms different reactive intermediates, making it a valuable compound for studying the mechanisms of pyrrolizidine alkaloid toxicity .
特性
IUPAC Name |
7-(hydroxymethyl)-4-oxido-2,3,5,8-tetrahydro-1H-pyrrolizin-4-ium-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H13NO3/c2*10-5-6-1-3-9(12)4-2-7(11)8(6)9/h2*1,7-8,10-11H,2-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCZBENCWMGBQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2(CC=C(C2C1O)CO)[O-].C1C[N+]2(CC=C(C2C1O)CO)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[6-(2-Chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12103362.png)
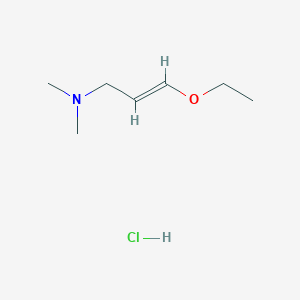

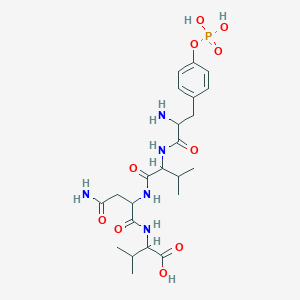
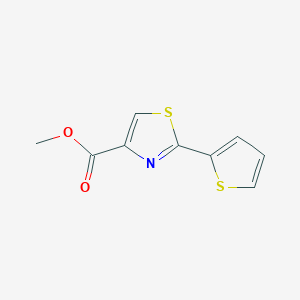
![(26-Amino-21,30-diethyl-12-ethynyl-5-hydroxy-6-methoxy-7-methyl-27-oxo-17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaen-22-yl) acetate](/img/structure/B12103407.png)
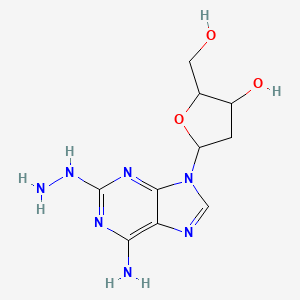



![7-Oxo-1-aza-bicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B12103422.png)
